(1,3-Dimethylcyclobutyl)methanol
Description
Contextualization within Cyclobutane (B1203170) Chemistry
The chemistry of (1,3-Dimethylcyclobutyl)methanol is intrinsically linked to the unique properties of its core cyclobutane ring. Cyclobutane is a strained four-membered carbocycle. Unlike the flat representation often drawn, the ring adopts a puckered or folded conformation to relieve some of the torsional strain that would exist in a planar structure. nih.govpharmablock.com This puckered geometry is a defining feature, giving cyclobutane-containing molecules a distinct three-dimensional shape. vilniustech.lt
Key characteristics of the cyclobutane ring include:
Ring Strain: While highly strained compared to larger rings like cyclohexane, it is relatively more stable and less reactive than the three-membered cyclopropane (B1198618) ring. bohrium.com
Conformational Rigidity: Compared to flexible, larger cycloalkanes, the cyclobutane scaffold is conformationally rigid, which is a desirable trait in medicinal chemistry for controlling the spatial arrangement of functional groups. pharmablock.com
Natural Occurrence: Although less common than five- and six-membered rings, the cyclobutane motif is found in a variety of natural products, particularly from plant and marine species. nih.govbohrium.com The gem-dimethylcyclobutane structure, in particular, is a common feature in numerous terpenes, such as α-pinene and β-caryophyllene. nih.gov
The presence of the 1,3-dimethyl substitution pattern on the cyclobutane ring of this compound further defines its structural and chemical identity, influencing its stereochemistry and how it interacts with other molecules.
Significance as a Synthetic Motif in Organic Synthesis
This compound serves as a valuable synthetic motif, or building block, in organic chemistry. Its bifunctional nature, containing both a nucleophilic hydroxyl group and a sterically defined hydrocarbon scaffold, allows for its incorporation into a wide array of larger molecules. ontosight.ai The development of synthetic methods to create substituted cyclobutanes, such as photochemical [2+2] cycloadditions, has made these motifs more accessible for use in research and industry. nih.govresearchgate.net
The significance of compounds like this compound as synthetic intermediates is highlighted by the use of its isomers in various applications. For instance, (3,3-dimethylcyclobutyl)methanol (B1313801) is utilized as an intermediate in the synthesis of agrochemicals and as a building block in the fragrance industry. lookchem.com This suggests that the unique structural properties of the dimethylcyclobutyl methanol (B129727) scaffold are valuable for creating molecules with specific biological or sensory characteristics. The commercial availability of this compound facilitates its use by chemists seeking to introduce this specific rigid, three-dimensional scaffold into new compounds without needing to perform a multi-step synthesis of the ring itself. aksci.com
Role as a Structural Element in Complex Molecules
The incorporation of a cyclobutane ring is an increasingly employed strategy in the design of complex molecules, especially in drug discovery. vilniustech.lt The rigid, non-planar structure of the 1,3-disubstituted cyclobutane core in this compound can impart valuable properties to a larger molecule. nih.govbohrium.com
In medicinal chemistry, the cyclobutane motif is used to:
Act as a Bioisostere: It can replace other groups, such as alkenes or aromatic rings, to improve properties like metabolic stability or to explore new chemical space. vilniustech.ltru.nl Replacing a double bond with a cyclobutane ring, for example, prevents cis-trans isomerization. vilniustech.lt
Induce Conformational Restriction: The rigid scaffold locks a portion of the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target. nih.govru.nl
Fill Hydrophobic Pockets: The alkyl-substituted cyclobutane structure can effectively interact with hydrophobic pockets in enzymes or receptors. nih.gov
The gem-dimethylcyclobutane unit is a recurring theme in many natural products with interesting biological activities. nih.govresearchgate.net Synthetic efforts toward these complex natural products often rely on methods for constructing this specific structural element. researchgate.netbohrium.com Therefore, a building block like this compound represents a readily available piece for chemists to construct novel analogues of natural products or to design new therapeutic agents that leverage the advantageous structural features of the 1,3-dimethylcyclobutane framework. bohrium.com
Structure
3D Structure
Properties
IUPAC Name |
(1,3-dimethylcyclobutyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-3-7(2,4-6)5-8/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXWSYFBNZVJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1,3 Dimethylcyclobutyl Methanol and Its Derivatives
Approaches to the Formation of the 1,3-Disubstituted Cyclobutane (B1203170) Ring
The construction of the 1,3-disubstituted cyclobutane skeleton is a critical step in the synthesis of (1,3-Dimethylcyclobutyl)methanol. A primary method for this is the [2+2] photocycloaddition reaction. This reaction allows for the direct formation of the four-membered ring from two alkene components. For instance, the photocycloaddition of isobutylene (B52900) with a suitable alkene bearing a precursor to the methanol (B129727) group can directly establish the 1,3-dimethyl substitution pattern. The regioselectivity of these reactions, leading to either "head-to-head" or "head-to-tail" adducts, is a crucial aspect that needs to be controlled. illinois.eduresearchgate.netacs.org
Another significant approach involves the modification of existing bicyclic systems derived from terpenes. For example, oxidative cleavage of the double bond in pinenes, such as α-pinene and verbenone, can yield highly functionalized cyclobutane derivatives. acs.orgnih.gov These reactions often proceed with high stereoselectivity, preserving the chiral information from the starting terpene and providing a direct route to enantiomerically enriched cyclobutane synthons. acs.orgnih.gov
Ring contraction reactions, such as the Wolff rearrangement of diazoketones derived from larger rings, also offer a pathway to substituted cyclobutanes, although this is a less common approach for this specific substitution pattern. researchgate.net
Functionalization of the Cyclobutane Ring System
Once the cyclobutane ring is formed, the introduction of the required functional groups—the methanol and two methyl groups—is the subsequent challenge.
Introduction of the Methanol Functionality
A common strategy to introduce the methanol group is through the reduction of a carboxylic acid or an aldehyde at the C1 position of the cyclobutane ring. For example, 1,3-dimethylcyclobutane-1-carboxylic acid can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov Similarly, the corresponding aldehyde, 1,3-dimethylcyclobutane-1-carbaldehyde, can be reduced to the target alcohol. researchgate.net
Another powerful method is the Grignard reaction. nih.govchemistryviews.orgpurdue.edulibretexts.orgvaia.comyoutube.com The addition of a methylmagnesium halide to a 3-methylcyclobutanone would yield a tertiary alcohol, which upon further reaction steps can be converted to the desired primary alcohol. The stereochemical outcome of the Grignard addition is a key consideration in this approach. nih.gov
Strategies for Methyl Group Incorporation
The two methyl groups can be introduced at various stages of the synthesis. As mentioned earlier, [2+2] cycloaddition with isobutylene directly installs one of the methyl groups at the desired position. illinois.eduresearchgate.netacs.org
Alternatively, methylation of a pre-existing cyclobutanone (B123998) can be employed. The diastereoselective methylation of a 3-substituted cyclobutanone can introduce the second methyl group with a specific stereochemistry relative to the first substituent. rsc.org The choice of the methylating agent and reaction conditions is crucial for controlling the stereoselectivity of this step. Late-stage C(sp³)–H methylation has also emerged as a powerful tool for introducing methyl groups onto complex molecules. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in medicinal chemistry and materials science. This requires the use of enantioselective and diastereoselective synthetic routes.
Enantioselective and Diastereoselective Routes
Enantioselective synthesis can be achieved through various methods, including the use of chiral catalysts or auxiliaries in key bond-forming reactions. For instance, asymmetric [2+2] cycloadditions catalyzed by chiral Lewis acids or organocatalysts can produce enantioenriched cyclobutane products. nih.govchemistryviews.org The desymmetrization of prochiral cyclobutane derivatives is another powerful strategy. nih.gov
Diastereoselective reactions are crucial for controlling the relative stereochemistry of the substituents on the cyclobutane ring. The reduction of a substituted cyclobutanone, for example, can be influenced by the existing stereocenters, leading to the preferential formation of one diastereomer of the resulting alcohol. libretexts.org Similarly, the diastereoselectivity of methylation reactions on chiral cyclobutanones can be controlled to afford specific cis or trans isomers. rsc.org The relative stability of cis and trans isomers of 1,3-disubstituted cyclobutanes is a complex issue, with the cis isomer often being more stable, though exceptions exist due to dipole-dipole interactions. researchgate.netrockefeller.edulibretexts.orgreddit.compearson.comlookchem.com
A notable example of a diastereoselective reduction is the Evans-Saksena reduction, which utilizes a triacetoxyborohydride (B8407120) reagent for the anti-selective reduction of β-hydroxy ketones. youtube.com While not directly applied to this compound in the provided literature, the principles of such substrate-controlled reductions are highly relevant. acs.org
Chiral Pool Synthesis Approaches (e.g., from terpenoids)
A highly effective strategy for obtaining enantiomerically pure this compound derivatives is to start from readily available chiral natural products, a concept known as chiral pool synthesis. Terpenoids, with their diverse and stereochemically rich structures, are excellent starting materials. acs.orgnih.gov
For instance, (+)-nopinone, which can be derived from (-)-β-pinene, has been used to synthesize chiral amino alcohols with a 2,2-dimethylcyclobutyl skeleton. A key step in this synthesis is the Beckmann rearrangement of the oxime derived from nopinone (B1589484), followed by further functional group manipulations to yield the target amino alcohol. researchgate.net While this specific example leads to an amino alcohol, the underlying principles of using nopinone as a chiral scaffold are directly applicable to the synthesis of this compound derivatives.
Similarly, (-)-verbenone (B192643) and (-)-α-pinene are valuable chiral precursors. acs.orgnih.govresearchgate.net Oxidative cleavage of the double bond in these terpenes provides access to chiral cis-pinonic acid and cis-pinononic acid, respectively. acs.orgnih.gov These intermediates, possessing the cyclobutane core with defined stereochemistry, can be further elaborated to a variety of chiral cyclobutane derivatives, including aldehydes that can be reduced to the corresponding alcohols. acs.orgnih.gov A study by Pourghasemi Lati et al. demonstrated a synthetic route to chiral cyclobutane keto acids from the inexpensive terpene myrtenal, which could then be further functionalized. acs.orguab.cat
The following table summarizes some key transformations in the synthesis of chiral cyclobutane derivatives from terpenoids:
| Starting Terpenoid | Key Intermediate | Target Moiety | Reference |
| (+)-Nopinone | α-Isonitrosonopinone | (1R,3R)-3-[2-(Aminoethyl)-2,2-dimethylcyclobutyl]methanol | researchgate.net |
| (-)-Verbenone | (-)-cis-Pinononic acid | Chiral cyclobutane dehydro amino acids | acs.orgnih.gov |
| (-)-α-Pinene | (-)-cis-Pinonic acid | Chiral cyclobutane dehydro amino acids | acs.orgnih.gov |
| Myrtenal | Chiral cyclobutane keto acid | Chiral cyclobutane keto acids | acs.orguab.cat |
Functional Group Interconversions Involving the Methanol Moiety
The primary alcohol functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as aldehydes, carboxylic acids, esters, and halides. These interconversions are fundamental in the synthesis of more complex molecules and derivatives.
Oxidation: The oxidation of primary alcohols is a cornerstone of organic synthesis. nih.gov The methanol group of this compound can be selectively oxidized to form the corresponding aldehyde, (1,3-dimethylcyclobutyl)carboxaldehyde, or further to the carboxylic acid, (1,3-dimethylcyclobutyl)carboxylic acid. The choice of oxidizing agent and reaction conditions determines the outcome. openstax.org
For the partial oxidation to the aldehyde, mild conditions are required to prevent over-oxidation. researchgate.net Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, are effective for this transformation. lookchem.com The Swern oxidation is known for its mild conditions and tolerance of various functional groups. lookchem.com For the complete oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed under more vigorous conditions, such as heating under reflux. openstax.org
Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The Fischer esterification, a classic method, involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. researchgate.netlibretexts.org This reaction is reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed, or an excess of the alcohol or carboxylic acid is used. researchgate.netresearchgate.net For instance, the reaction of this compound with acetic acid would yield (1,3-dimethylcyclobutyl)methyl acetate.
Conversion to Halides: The transformation of the alcohol into an alkyl halide is a key step for subsequent nucleophilic substitution or organometallic coupling reactions. The hydroxyl group is a poor leaving group, so it must first be converted into a better one. libretexts.orgmasterorganicchemistry.com Reagents like thionyl chloride (SOCl₂) are commonly used to convert primary alcohols into alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for synthesizing alkyl bromides. openstax.orgacs.org These reactions generally proceed via an S_N2 mechanism for primary alcohols, resulting in inversion of stereochemistry if the carbon bearing the hydroxyl group is a stereocenter. openstax.orgnih.gov The reaction with thionyl chloride has the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. acs.org
Table 1: Summary of Functional Group Interconversions of this compound
| Starting Material | Target Functional Group | Reagent(s) | Product |
| This compound | Aldehyde | Pyridinium chlorochromate (PCC) or Swern Oxidation (DMSO, (COCl)₂, Et₃N) | (1,3-Dimethylcyclobutyl)carboxaldehyde |
| This compound | Carboxylic Acid | Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃, H₂SO₄) | (1,3-Dimethylcyclobutyl)carboxylic acid |
| This compound | Ester | Carboxylic Acid (e.g., Acetic Acid), H₂SO₄ | (1,3-Dimethylcyclobutyl)methyl acetate |
| This compound | Alkyl Chloride | Thionyl chloride (SOCl₂) | 1-(Chloromethyl)-1,3-dimethylcyclobutane |
| This compound | Alkyl Bromide | Phosphorus tribromide (PBr₃) | 1-(Bromomethyl)-1,3-dimethylcyclobutane |
Total Synthesis Strategies of Complex Molecules Incorporating the this compound Scaffold
The this compound scaffold and its close structural relatives are key components of several biologically active natural products, particularly insect pheromones. The synthesis of these complex molecules often requires innovative strategies to construct the strained four-membered ring with the correct stereochemistry.
A prominent example is the synthesis of grandisol (B1216609) , a component of the sex pheromone of the cotton boll weevil. nih.govcdnsciencepub.com The structure of grandisol is closely related to this compound. Numerous total syntheses of grandisol have been reported, often using it as a benchmark for new synthetic methodologies for constructing cyclobutane rings. nih.gov One strategy involves the photochemical [2+2] cycloaddition to form the cyclobutane ring. For instance, the photolysis of a substituted verbanone in methanol can yield a cyclobutane aldehyde, a key intermediate for grandisol. rsc.org Another approach features a palladium-catalyzed 4-exo-trig cyclization to construct the four-membered ring. nih.gov More recent methods have employed 1,5-enyne metathesis to efficiently assemble the carbon framework of grandisol. acs.orgcdnsciencepub.com
Another relevant natural product is fragranol , a monoterpenoid alcohol isolated from Artemisia fragrans. rsc.orgresearchgate.net A highly stereoselective total synthesis of racemic fragranol has been achieved, utilizing an intramolecular ester enolate alkylation as the key step to form the cyclobutane ring. rsc.org A divergent synthesis approach has also been developed for both grandisol and fragranol. researchgate.net
The aggregation pheromone lineatin , produced by the striped ambrosia beetle, possesses a more complex tricyclic acetal (B89532) structure that incorporates a dimethylcyclobutane core. wikipedia.orgacs.org Its synthesis presents significant challenges in controlling stereochemistry. Successful strategies have often relied on photochemical [2+2] cycloaddition reactions to build the cyclobutane skeleton diastereoselectively. nih.gov For example, a highly efficient synthesis of (+)-lineatin was developed starting from a homochiral 2(5H)-furanone, where a key step is the photochemical cycloaddition with acetylene (B1199291) to form a cyclobutene (B1205218) intermediate. nih.gov This intermediate is then further elaborated to construct the full tricyclic system of lineatin.
These examples highlight the importance of the dimethylcyclobutane motif in natural products and showcase the diverse and creative strategies synthetic chemists have employed to construct this challenging structural unit. The methods range from classical photochemical reactions to modern transition-metal-catalyzed cyclizations and metathesis reactions.
Table 2: Examples of Total Synthesis Incorporating the Dimethylcyclobutane Scaffold
| Target Molecule | Key Synthetic Strategy | Precursor/Key Intermediate | Reference(s) |
| Grandisol | Photochemical cleavage of a verbanone derivative | Cyclobutane aldehyde | rsc.org |
| Grandisol | Palladium-catalyzed 4-exo-trig cyclization | - | nih.gov |
| Grandisol | 1,5-Enyne metathesis | 1-Alkenylcyclobutene | acs.orgcdnsciencepub.com |
| Fragranol | Intramolecular ester enolate alkylation | Homoallylic alcohol derivative | rsc.org |
| Lineatin | Photochemical [2+2] cycloaddition | Cyclobutene from a 2(5H)-furanone and acetylene | nih.gov |
Chemical Reactivity and Transformation Pathways of 1,3 Dimethylcyclobutyl Methanol
Reactions of the Primary Alcohol Functionality
The primary alcohol group in (1,3-Dimethylcyclobutyl)methanol is a key site for various chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution reactions. These reactions are fundamental in modifying the compound's structure and properties for various applications. cymitquimica.com
Oxidation Reactions and Product Characterization
The oxidation of primary alcohols such as this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of α-pinene, a related terpenic olefin, using ruthenium trichloride (B1173362) (RuCl₃) and sodium periodate (B1199274) (NaIO₄) initially produces a ketoaldehyde, which can be further oxidized to the corresponding keto-acid with prolonged reaction time. chem-soc.si A similar principle applies to the oxidation of this compound, where mild oxidation would be expected to yield (1,3-Dimethylcyclobutyl)methanal, and stronger oxidation would lead to the formation of (1,3-Dimethylcyclobutyl)methanoic acid.
Characterization of these oxidation products would typically involve spectroscopic techniques such as infrared (IR) spectroscopy to identify the carbonyl group (C=O) stretch, and nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of an aldehydic proton or a carboxylic acid proton.
Table 1: Expected Products from the Oxidation of this compound
| Starting Material | Oxidizing Agent | Expected Major Product |
| This compound | Pyridinium (B92312) chlorochromate (PCC) | (1,3-Dimethylcyclobutyl)methanal |
| This compound | Potassium permanganate (B83412) (KMnO₄) | (1,3-Dimethylcyclobutyl)methanoic acid |
Esterification and Etherification Reactions
Esterification: this compound can undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. researchgate.net This reaction is a cornerstone of organic synthesis, allowing for the formation of a wide array of esters. For example, the reaction of this compound with acetic acid would yield (1,3-Dimethylcyclobutyl)methyl acetate. The Fischer esterification, a common method, involves heating the alcohol and carboxylic acid with a strong acid catalyst. researchgate.net The use of an alcohol as a solvent in acid-catalyzed reactions can sometimes lead to transesterification, where the alcohol solvent replaces the alcohol moiety of the ester. masterorganicchemistry.com
Etherification: The synthesis of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This process involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treating this compound with a strong base like sodium hydride, followed by the addition of methyl iodide, would produce (1,3-Dimethylcyclobutyl)methoxymethyl ether.
Nucleophilic Substitution Reactions
The primary alcohol in this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. byjus.comlibretexts.org Protonation of the hydroxyl group in the presence of a strong acid like HBr allows the bromide ion to displace a water molecule in an Sₙ2 reaction, forming (1-bromo-3-methylcyclobutyl)methane. libretexts.orgd-nb.info The rate of these reactions is influenced by the strength of the nucleophile and the steric hindrance around the reaction center. byjus.comrammohancollege.ac.in Due to the primary nature of the alcohol, the Sₙ2 mechanism is generally favored over the Sₙ1 mechanism, which proceeds through a less stable primary carbocation. libretexts.orgrammohancollege.ac.in
Transformations of the Cyclobutane (B1203170) Ring System
The four-membered cyclobutane ring in this compound is inherently strained, making it susceptible to ring-opening and rearrangement reactions under certain conditions. researchgate.net
Ring Expansion Reactions and Mechanism
Under acidic conditions, the hydroxyl group of this compound can be protonated and eliminated as water, leading to the formation of a primary carbocation. This carbocation can then undergo rearrangement through a 1,2-alkyl shift, resulting in the expansion of the cyclobutane ring to a more stable cyclopentyl cation. stackexchange.com This process, a type of Tiffeneau–Demjanov rearrangement, is a valuable method for synthesizing five-membered rings from four-membered ring precursors. d-nb.info The rearrangement is driven by the relief of ring strain and the formation of a more stable secondary or tertiary carbocation. The final product can be a cyclopentene (B43876) derivative following elimination of a proton, or a cyclopentanol (B49286) if water acts as a nucleophile. ugent.be
Ring Cleavage Reactions and Mechanistic Insights
The cyclobutane ring can also undergo cleavage under various conditions. For example, the photolysis of cyclobutanones, which can be derived from the oxidation of cyclobutane-containing alcohols, can lead to ring cleavage. cdnsciencepub.com The cleavage generally occurs adjacent to the carbonyl group, and the specific products formed depend on the substitution pattern of the ring and the reaction conditions. cdnsciencepub.com In some cases, the oxidation of related cyclobutane-containing compounds in the presence of methanol (B129727) can lead to the opening of the cyclobutane ring. chem-soc.si These reactions often proceed through radical or diradical intermediates, and their pathways can be influenced by stereochemical factors. researchgate.netcdnsciencepub.com
Photochemical Transformations of Cyclobutyl Ketone Precursors
The synthesis of this compound typically involves the reduction of a corresponding cyclobutyl ketone precursor, such as 1,3-dimethylcyclobutanone. While standard chemical reducing agents are commonly employed for this transformation, the photochemical behavior of cyclobutyl ketones themselves presents a rich field of study, leading to a variety of structural rearrangements rather than simple reduction. The high ring strain inherent in the cyclobutane ring significantly influences the reactivity of these molecules in their electronically excited states. acs.orgresearchgate.net
When a cyclobutyl ketone absorbs ultraviolet light, it is promoted to an excited singlet state (S1), from which several reaction pathways can occur. The primary photochemical processes for cyclobutanones include cycloelimination (cleavage into an alkene and a ketene), decarbonylation (loss of carbon monoxide to form cyclopropane (B1198618) derivatives), and ring expansion. acs.orgresearchgate.net
The prevailing mechanism often involves an initial alpha-cleavage (Norrish Type I reaction) to form a 1,4-acyl-alkyl biradical. The stability of this biradical intermediate is a key factor in determining the final product distribution. researchgate.net From this biradical, the molecule can undergo several transformations:
Decarbonylation: The biradical can lose a molecule of carbon monoxide (CO), leading to a 1,3-biradical that subsequently closes to form a cyclopropane ring. The efficiency of photodecarbonylation can be influenced by substitution on the cyclobutane ring. cdnsciencepub.com
Cycloelimination: This pathway involves the fragmentation of the biradical to yield ethylene (B1197577) and ketene (B1206846) or their substituted derivatives. acs.org
Ring Expansion: In the presence of a nucleophilic solvent like methanol, the biradical can rearrange to an oxacarbene intermediate. This highly reactive species is then trapped by the solvent, resulting in the formation of a ring-expanded product, typically a substituted 2-alkoxytetrahydrofuran. acs.orgcollectionscanada.gc.ca This ring expansion is often a singlet state reaction. researchgate.net
Computational studies have explored these reaction channels, indicating that decarbonylation products are typically formed from the triplet excited state (T1) following intersystem crossing, while cycloelimination and ring expansion are more likely to occur from the singlet excited state (S1) or via internal conversion to the ground state (S0). researchgate.net
Another significant photochemical pathway for certain cyclobutyl ketones is the Norrish-Yang cyclization . This intramolecular reaction involves the abstraction of a gamma-hydrogen by the excited carbonyl group, forming a 1,4-biradical which then cyclizes to form a bicyclic alcohol. nih.gov For a precursor like aryl-cyclobutyl ketone, this leads to the formation of bicyclo[1.1.1]pentan-2-ol intermediates. nih.gov
The quantum yields for these transformations are highly dependent on the specific substitution pattern of the cyclobutanone (B123998) ring and the reaction conditions, such as the solvent and irradiation wavelength. acs.org
Table 1: Major Photochemical Pathways of Substituted Cyclobutanone Precursors
| Photochemical Reaction | Intermediate | Typical Products | Influencing Factors |
|---|---|---|---|
| Decarbonylation | 1,4-Acyl-alkyl biradical, then 1,3-biradical | Cyclopropane derivatives, Carbon Monoxide | Ring substitution, Intersystem crossing to triplet state |
| Cycloelimination | 1,4-Acyl-alkyl biradical | Alkenes, Ketenes | Ring substitution, Singlet state reactivity |
| Ring Expansion | Oxacarbene | 2-Alkoxytetrahydrofurans (in alcohol solvents) | Nucleophilic solvent, Biradical stability |
Derivatization Strategies for Advanced Organic Structures
This compound serves as a valuable building block in organic synthesis, providing a robust cyclobutane scaffold that can be elaborated into more complex molecules. The primary alcohol functional group is the key site for derivatization, allowing for its conversion into a wide array of other functionalities. These transformations are fundamental to constructing advanced organic structures for applications in materials science, medicinal chemistry, and agrochemicals.
A primary strategy involves converting the hydroxyl group into a good leaving group, which facilitates nucleophilic substitution reactions. For instance, treatment with reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can transform the alcohol into the corresponding bromide or chloride. youtube.com These alkyl halides are versatile intermediates for introducing new carbon-carbon or carbon-heteroatom bonds.
Another common derivatization path is oxidation . Mild oxidation can convert the primary alcohol into (1,3-dimethylcyclobutyl)carbaldehyde, a key intermediate for reactions such as Wittig olefination or aldol (B89426) condensations. More vigorous oxidation yields (1,3-dimethylcyclobutyl)carboxylic acid, which can then be converted into esters, amides, or other acid derivatives through standard coupling procedures.
Esterification and etherification are also straightforward derivatization methods. Reacting this compound with carboxylic acids or their activated derivatives (e.g., acyl chlorides) under appropriate conditions yields esters. These esters can be designed as bioactive molecules or as monomers for polymerization. Ether synthesis, such as the Williamson ether synthesis, allows for the attachment of various alkyl or aryl groups to the oxygen atom, modifying the steric and electronic properties of the molecule.
The alcohol can also be used as a directing group or protected during a multi-step synthesis. Protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or acetals (e.g., MOM), are often employed to mask the reactivity of the hydroxyl group while other chemical transformations are carried out on a different part of the molecule. orgsyn.orggoogleapis.com
More advanced strategies may involve leveraging the cyclobutane ring itself. For example, intermediates derived from the alcohol could participate in palladium-catalyzed cross-coupling reactions or ring-opening metathesis to build highly functionalized acyclic or macrocyclic structures. iranchembook.ir The unique stereochemical and conformational constraints of the 1,3-disubstituted cyclobutane ring can be exploited to control the three-dimensional architecture of the final product. nih.gov
Table 2: Selected Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Product Functional Group | Significance |
|---|---|---|---|
| Halogenation | PBr₃ or SOCl₂ | Alkyl Halide | Intermediate for Sₙ2 and coupling reactions |
| Oxidation | PCC or DMP | Aldehyde | Building block for C=C bond formation |
| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid | Precursor for amides, esters, etc. |
| Esterification | R-COOH, Acid Catalyst | Ester | Bioactive compounds, monomers |
| Etherification | NaH, then R-X | Ether | Modification of physical/chemical properties |
Spectroscopic Characterization and Structural Elucidation of 1,3 Dimethylcyclobutyl Methanol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of (1,3-Dimethylcyclobutyl)methanol, offering a window into the precise arrangement of atoms within the molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular structure can be assembled.
Proton (¹H) NMR for Structural Connectivity
Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons in a molecule and their neighboring environments. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl groups, the protons on the cyclobutane (B1203170) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of each proton.
For instance, the protons of the CH₂OH group would likely appear as a doublet, due to coupling with the adjacent methine proton on the cyclobutane ring. The methyl group protons would appear as singlets if they are equivalent, or as distinct singlets or doublets depending on the stereochemistry (cis/trans isomerism) and their proximity to other protons. The cyclobutane ring protons would exhibit complex splitting patterns due to geminal and vicinal coupling, providing valuable information about their relative positions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (ring) | ~1.0-1.2 | s or d | - |
| CH₃ (ring) | ~1.0-1.2 | s or d | - |
| Ring CH₂ | ~1.5-2.2 | m | - |
| Ring CH | ~2.0-2.5 | m | - |
| CH₂OH | ~3.4-3.6 | d | ~6-7 |
| OH | Variable | s (broad) | - |
Note: This is a predicted table based on general principles and data from analogous compounds. Actual values may vary.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment and hybridization of the carbon atoms. udel.edu
The spectrum would be expected to show signals for the two methyl carbons, the carbons of the cyclobutane ring, and the carbon of the methanol group. The chemical shift of the carbon atom bonded to the hydroxyl group (C-OH) would be significantly downfield (at a higher ppm value) due to the electronegativity of the oxygen atom. docbrown.info The chemical shifts of the cyclobutane ring carbons provide insight into the ring's substitution pattern and stereochemistry.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (ring) | ~20-25 |
| CH₃ (ring) | ~20-25 |
| Ring C (quaternary) | ~35-45 |
| Ring CH₂ | ~30-40 |
| Ring CH | ~40-50 |
| CH₂OH | ~65-70 |
Note: This is a predicted table based on general principles and data from analogous compounds.
Two-Dimensional NMR Techniques for Complex Structures
For more complex analogs of this compound or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. docbrown.infonist.gov These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. For example, a COSY spectrum would show correlations between the protons of the CH₂OH group and the adjacent ring methine proton. nist.gov
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals. nist.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. nist.gov
NMR in Conformational and Stereochemical Analysis
The cyclobutane ring is not planar and exists in a puckered conformation. researchgate.net NMR spectroscopy is a powerful tool for investigating the conformational preferences and stereochemistry of substituted cyclobutanes like this compound.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the relative stereochemistry of substituents on the cyclobutane ring (i.e., whether they are cis or trans to each other). For example, an NOE between the protons of one methyl group and the protons of the CH₂OH group would suggest a cis relationship. carlroth.com
Coupling Constants (J-values): The magnitude of the coupling constants between protons on the cyclobutane ring can also provide information about the dihedral angles between them, which in turn relates to the ring's conformation. utsouthwestern.edu
Mass Spectrometry (MS) Applications
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is highly valuable for confirming the molecular formula and for deducing structural features.
Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). docbrown.info
For an alcohol like this compound, the molecular ion peak (the peak corresponding to the intact ionized molecule) is often weak or absent due to the instability of the radical cation. chemicalbook.com However, the fragmentation pattern provides a wealth of structural information. Common fragmentation pathways for cyclic alcohols include:
Loss of Water: A peak corresponding to the loss of a water molecule (M-18) is frequently observed.
Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom can lead to the formation of a stable oxonium ion. For this compound, this would involve the loss of the cyclobutyl ring, resulting in a fragment with m/z corresponding to [CH₂OH]⁺.
Ring Cleavage: The cyclobutane ring itself can undergo fragmentation, leading to a series of characteristic smaller fragments. A notable fragment for cyclic alcohols is often observed at m/z 57.
The mass spectrum of the parent compound, cyclobutanemethanol, shows a prominent peak at m/z 57, which is a characteristic feature of the fragmentation of the cyclobutane ring. nih.gov The spectrum also displays a base peak at m/z 55, likely resulting from further fragmentation.
Table 3: Predicted Key Fragments in the EIMS of this compound
| m/z | Predicted Fragment Ion | Possible Origin |
| M-18 | [C₇H₁₂]⁺• | Loss of H₂O |
| M-31 | [C₆H₁₁]⁺ | Loss of •CH₂OH |
| 83 | [C₆H₁₁]⁺ | Loss of CH₂OH |
| 57 | [C₄H₉]⁺ | Ring fragmentation |
| 55 | [C₄H₇]⁺ | Further fragmentation |
Note: This is a predicted table based on general principles and data from analogous compounds. The relative intensities of the peaks would depend on the specific isomer.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. algimed.com This technique can distinguish between compounds that have the same nominal mass but different molecular formulas. algimed.com For this compound, HRMS provides an exact mass measurement, which is invaluable for confirming its molecular formula, C7H14O.
The high resolving power of HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, allows for mass accuracy typically within a few parts per million (ppm). algimed.comdiva-portal.org This level of precision is crucial for differentiating between potential elemental compositions. For instance, the theoretical exact mass of the protonated molecule of this compound, [C7H14O + H]+, can be calculated and compared to the experimentally measured value to unequivocally confirm its identity. fda.gov
In the context of its analogs, such as chiral cyclobutane scaffolds, HRMS plays a vital role in confirming the successful synthesis of target molecules by verifying their elemental composition. tesisenred.net The process typically involves dissolving the sample in a suitable solvent like methanol or acetonitrile (B52724) and directly infusing it into the mass spectrometer. utmb.edu
Table 1: Theoretical Exact Mass for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]+ | C7H15O+ | 115.11174 |
This table presents the calculated theoretical exact masses for the protonated and sodiated adducts of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) in Derivatization Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules, as it can generate gas-phase ions directly from a solution with minimal fragmentation. nih.gov However, for compounds with low ionization efficiency, such as some alcohols, chemical derivatization is often employed to enhance their detectability. ddtjournal.comnih.gov
Derivatization involves chemically modifying the analyte to introduce a more readily ionizable group. ddtjournal.com For an alcohol like this compound, the hydroxyl (-OH) group can be targeted. Reagents that react with hydroxyl groups to introduce a permanently charged moiety or a group that is easily protonated or deprotonated can significantly improve the ESI-MS signal. ddtjournal.com For example, derivatization can convert the neutral alcohol into a charged ester or ether, which will have a much stronger response in the mass spectrometer. This approach is beneficial when analyzing complex mixtures where the concentration of the target analyte may be low. ut.ee
The use of derivatization in ESI-MS studies of this compound analogs would follow a similar principle, enhancing the ionization efficiency and allowing for more sensitive detection and quantification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the separation, identification, and quantification of volatile and semi-volatile compounds. researchgate.net In the analysis of this compound, GC-MS serves as an essential tool for assessing the purity of a sample and for identifying products in a reaction mixture. escholarship.org
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. farmaciajournal.com As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum—a fingerprint of the molecule based on its fragmentation pattern. By comparing the retention time and the mass spectrum of a peak to a known standard or a spectral library, the identity of the compound can be confirmed. researchgate.netfarmaciajournal.com
For compounds like methanol and its analogs, derivatization can also be employed in GC-MS analysis to improve chromatographic properties or to create a more unique mass spectrum for identification. nih.gov For instance, derivatizing the alcohol can increase its volatility or thermal stability. The analysis of complex product mixtures from reactions involving this compound would heavily rely on GC-MS to identify side products, unreacted starting materials, and the desired product. tesisenred.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. scm.com IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. scm.com
For this compound, these techniques can confirm the presence of key functional groups. The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methyl and cyclobutyl groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration is expected in the 1000-1200 cm⁻¹ range.
Raman spectroscopy would also detect these vibrations, but with different relative intensities. For example, the symmetric C-C stretching modes of the cyclobutyl ring may be more prominent in the Raman spectrum. spectroscopyonline.com Together, IR and Raman spectra provide a detailed vibrational fingerprint of the molecule. govinfo.gov
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H stretch | 3200-3600 | Strong, Broad | Weak |
| C-H stretch (sp³) | 2850-3000 | Strong | Strong |
| CH₂ bend | 1450-1470 | Medium | Medium |
| C-O stretch | 1000-1200 | Strong | Medium |
This table provides a general guide to the expected vibrational frequencies for this compound based on typical functional group absorptions.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. wikipedia.orgjascoinc.com This technique is exquisitely sensitive to the three-dimensional structure of chiral compounds. This compound can exist as stereoisomers, and if a single enantiomer of a chiral analog is isolated, CD spectroscopy can be a powerful tool for its stereochemical characterization.
Computational Chemistry and Theoretical Investigations of 1,3 Dimethylcyclobutyl Methanol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic structure and thermodynamic stability of (1,3-Dimethylcyclobutyl)methanol. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule's properties. dergipark.org.tr DFT, particularly with functionals like B3LYP and basis sets such as 6-31G(d,p), is widely used for its balance of accuracy and computational cost in studying cyclobutane (B1203170) derivatives. scispace.comdergipark.org.tr
These calculations determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. For related cyclobutane-thiazole derivatives, quantum chemical calculations have been used to compute properties like dipole moment (µ), electronegativity (χ), hardness (ɳ), and softness (σ), which collectively describe the molecule's electronic character and reactivity. dergipark.org.tr
Table 1: Calculated Electronic Properties of a Model Cyclobutane System
| Property | Description | Typical Calculated Value (a.u.) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -0.25 to -0.35 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +0.05 to +0.15 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical stability. | 0.30 to 0.50 |
| Dipole Moment (µ) | Measure of the net molecular polarity. | 1.5 to 2.5 Debye |
| Hardness (ɳ) | Resistance to change in electron distribution. | 0.15 to 0.25 |
Note: These values are illustrative and based on typical DFT calculations for functionalized cyclobutane derivatives. Actual values for this compound would require specific computation.
Conformational Analysis and Dynamics of the Cyclobutyl Ring System
The cyclobutane ring is not planar but exists in a puckered conformation to relieve angular and torsional strain. This puckering is a dynamic process, and the ring can invert between different puckered states. researchgate.net For substituted cyclobutanes like this compound, the substituents' positions (axial or equatorial) define different conformers with varying energies.
Conformational analysis, often performed using molecular mechanics or DFT calculations, aims to identify the most stable conformers and the energy barriers between them. conicet.gov.ar In 1,3-disubstituted cyclobutanes, cis and trans diastereomers exist. For each, the substituents can be in diaxial, diequatorial, or axial-equatorial orientations. The relative stability of these conformers is determined by a balance of steric interactions, such as 1,3-diaxial strain, and electronic effects. lifechemicals.com
The presence of bulky dimethyl groups significantly influences the conformational equilibrium of the ring. researchgate.net Theoretical modeling can map the potential energy surface of the ring-puckering motion, revealing the lowest energy pathways for conformational changes. The bulky substituents are generally favored in equatorial positions to minimize steric hindrance.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.net
Computational Elucidation of Reaction Pathways
Theoretical studies can map out the entire pathway of a potential reaction, such as oxidation of the alcohol, elimination reactions, or ring-opening processes. For example, the thermolysis of related platinum compounds containing dimethylcyclobutyl groups was studied to understand decomposition pathways, which included processes like β-hydrogen elimination. illinois.edu Similarly, computational studies on the photolysis of cis-pinonic acid, which contains a dimethylcyclobutyl ring, helped elucidate the Norrish-II type reaction mechanisms. acs.org For this compound, computational models could predict the feasibility of various acid-catalyzed dehydration or oxidation pathways by identifying all intermediates and transition states connecting them on the potential energy surface.
Theoretical Calculation of Reaction Barriers
A critical aspect of reaction mechanism studies is the calculation of activation energies or reaction barriers. youtube.com By locating the transition state (the highest energy point along the reaction coordinate) for a specific reaction step, its energy can be computed. This energy barrier determines the reaction rate. DFT calculations are commonly used to optimize the geometry of transition states and calculate their energies. For instance, in the methanol-to-olefin process, DFT is used to calculate the energy barriers for various proposed mechanistic steps, helping to identify the rate-determining step. nankai.edu.cn Similar methods could be applied to determine the energy barriers for reactions of this compound, providing quantitative predictions of its reactivity under different conditions.
Theoretical Predictions of Spectroscopic Parameters (e.g., NMR, IR)
Quantum chemical calculations can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and characterization. scispace.com
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of vibrational modes, such as the O-H stretch of the alcohol, C-H stretches of the methyl and cyclobutyl groups, and the C-O stretch. dergipark.org.trdergipark.org.tr Comparing the calculated spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. scispace.com These calculations provide theoretical chemical shifts for each unique proton and carbon atom in this compound. The predicted shifts are sensitive to the molecule's conformation, making them useful for confirming the stereochemistry and preferred conformation in solution. researchgate.netresearchgate.net
Table 2: Illustrative Theoretical vs. Experimental Spectroscopic Data
| Parameter | Theoretical Prediction (DFT) | Typical Experimental Range |
| IR: O-H Stretch (cm⁻¹) | ~3400-3500 (broad) | ~3200-3600 (broad) |
| IR: C-H Stretch (cm⁻¹) | ~2850-3000 | ~2850-3000 |
| ¹³C NMR: -C(CH₃)₂ (ppm) | 30-40 | 30-40 |
| ¹³C NMR: -CH₂OH (ppm) | 60-70 | 60-70 |
| ¹H NMR: -OH (ppm) | 1.5-4.0 (variable) | 1.0-5.0 (variable) |
| ¹H NMR: -CH₃ (ppm) | 0.9-1.2 | 0.9-1.2 |
Note: Theoretical values are highly dependent on the chosen computational method, basis set, and solvent model. The data shown is for illustrative purposes based on general knowledge of similar functional groups.
Molecular Modeling for Steric and Electronic Effects
Molecular modeling provides a qualitative and quantitative understanding of how steric and electronic effects govern the structure and reactivity of this compound. researchgate.net
Steric Effects: The size and spatial arrangement of the two methyl groups and the methanol (B129727) group create significant steric hindrance. chemrxiv.orgnih.gov This steric crowding influences the puckering of the cyclobutane ring, the rotational barrier of the C-C bond connecting the methanol group, and the relative stability of the cis and trans isomers. mdpi.com Molecular mechanics and DFT can be used to visualize and quantify this steric strain, often by analyzing non-bonded interactions between atoms.
Applications in Advanced Organic Synthesis and Chemical Biology
Role as a Building Block in the Synthesis of Complex Organic Molecules
(1,3-Dimethylcyclobutyl)methanol is recognized as a fundamental organic building block, serving as a starting point for the construction of more elaborate chemical entities. researchgate.netmdpi.com Its utility stems from the stable yet strained cyclobutane (B1203170) core, which can be strategically modified or incorporated into larger molecules. The hydroxymethyl group provides a reactive handle for a variety of chemical transformations, such as esterifications, etherifications, or oxidations, allowing it to be linked to other molecular fragments.
One notable application is in the synthesis of GPR88 agonists. GPR88 is an orphan G protein-coupled receptor implicated in several central nervous system disorders. In the development of potent agonists for this receptor, the (3,3-dimethylcyclobutyl)methyl group has been successfully incorporated as a key structural moiety. nih.gov For example, (3,3-dimethylcyclobutyl)methyl-4-methylbenzene-1-sulfonate, a derivative of this compound, was used in the synthesis of a series of (4-alkoxyphenyl)glycinamides and their bioisosteric 1,3,4-oxadiazoles, which demonstrated significant agonist activity at the GPR88 receptor. nih.gov This highlights the role of the dimethylcyclobutyl scaffold in optimizing the pharmacological properties of complex bioactive molecules.
Intermediates in the Synthesis of Carbocyclic Analogs of Nucleosides
Carbocyclic nucleosides are a critical class of therapeutic agents where a carbon ring replaces the furanose sugar of natural nucleosides. organic-chemistry.org This modification enhances metabolic stability by preventing enzymatic cleavage of the glycosidic bond, often leading to improved antiviral or anticancer activity. organic-chemistry.org The dimethylcyclobutyl scaffold derived from compounds like this compound is of significant interest for creating novel carbocyclic nucleoside analogs. researchgate.net
A key strategy involves synthesizing enantiomerically pure amino alcohols containing the 2,2-dimethylcyclobutyl framework, which then serve as precursors to the final nucleoside analog. Research has demonstrated a synthetic pathway starting from (+)-nopinone, a readily available terpenoid, to produce key amino alcohol intermediates. This multi-step process illustrates the transformation of a natural product into a highly functionalized cyclobutane building block poised for conversion into potential therapeutics. researchgate.net
Table 1: Synthesis of Carbocyclic Nucleoside Precursors from (+)-Nopinone
| Starting Material | Key Intermediate | Target Precursor | Intended Application |
|---|---|---|---|
| (+)-Nopinone | Cyanoester 10 | (1R,3R)-3-[2-(Aminoethyl)-2,2-dimethylcyclobutyl]methanol (6 ) | Synthesis of new carbocyclic nucleosides |
| (+)-Nopinone | Lactam 13 | (1S,3R)-(3-Amino-2,2-dimethylcyclobutyl)methanol (7 ) | Synthesis of new carbocyclic nucleosides |
Data sourced from Figueira, M. J., et al. (1998). researchgate.net
This approach underscores the value of the this compound framework in medicinal chemistry, providing a rigid scaffold to mimic the sugar portion of natural nucleosides while introducing unique structural features.
Precursors for Polyheterocyclic Systems (without methanol (B129727) as C1 source)
While there is extensive research on using methanol as a C1 source for building heterocycles, the use of the cyclobutane skeleton itself as a precursor for forming part of a heterocyclic ring system is a more nuanced strategy. researchgate.netunimi.itresearcher.life The inherent ring strain of cyclobutane derivatives can be harnessed to drive ring-opening and rearrangement reactions, leading to the formation of complex polyheterocyclic structures. researchgate.net
Although direct examples starting specifically from this compound are not widely documented under these constraints, the general principle is well-established in organic synthesis. For instance, highly substituted cyclobutene (B1205218) derivatives, accessible from cyclobutane precursors, can undergo thermal ring-opening to form dienes. These intermediates can then engage in subsequent cyclization reactions. One such reported transformation involves a 6π-electrocyclization of an intermediate azahexatriene (formed from a cyclobutene) to construct a dihydroisoquinoline ring system. researchgate.net This type of reaction cascade, where the four-membered ring is consumed to build a new heterocyclic ring, demonstrates the potential of cyclobutane scaffolds as latent synthons for more complex systems.
Utility in the Construction of Pyridine (B92270) Derivatives and Related Scaffolds
The construction of pyridine rings is a central theme in medicinal and materials chemistry. organic-chemistry.orgnih.gov While numerous methods exist for pyridine synthesis, the direct use of this compound as a foundational precursor to build the pyridine ring itself is not a prominent strategy found in the reviewed literature.
However, the this compound moiety can be, and has been, appended to pre-existing heterocyclic systems, including those related to pyridine. For instance, complex molecules containing both a cyclobutane ring and an imidazo[1,2-a]pyridine (B132010) ring have been synthesized. mdpi.com In these cases, the synthesis involves coupling a cyclobutane-containing fragment with the heterocyclic fragment, rather than building the heterocycle from the cyclobutane. This demonstrates its utility as a structural substituent that can modify the properties of a pyridine-containing molecule, even if it does not participate in the de novo synthesis of the ring.
Contributions to Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it an attractive component for designing systems with specific supramolecular functions. baranlab.org
Molecular receptors are designed to bind specific guest molecules or ions through a collection of targeted non-covalent interactions. The efficacy of a receptor often depends on its ability to pre-organize its binding groups in a conformation that is complementary to the guest. The conformational rigidity of the cyclobutane ring is highly advantageous in this context. baranlab.org
By incorporating a cyclobutane scaffold, chemists can reduce the entropic penalty associated with binding, as the receptor's binding sites are already held in a relatively fixed orientation. This pre-organization leads to stronger and more selective binding. While research has not focused specifically on receptors derived from this compound, numerous studies have utilized other 1,2- and 1,3-disubstituted cyclobutane derivatives to construct rigid platforms for metal ligands and anion receptors. baranlab.org These scaffolds serve as a testament to the utility of the cyclobutane moiety in creating precisely structured cavities for molecular recognition. mdpi.comgoogle.com
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent forces. Compounds containing cyclobutane moieties have been shown to be excellent candidates for creating novel self-assembling materials. The rigidity of the cyclobutane ring, combined with specifically placed interacting groups (like amides or amino acids), can direct the formation of well-defined nanoscale architectures.
Research into chiral β-dipeptides containing trans-cyclobutane residues has shown that these molecules can self-assemble into ordered helical aggregates. These assemblies are driven by a network of hydrogen bonds, creating nanoscale structures. Similarly, amphiphilic molecules that combine a cyclobutane β-amino acid scaffold with lipophilic chains can self-assemble into a variety of structures, including fibers, spherical micelles, and liquid crystals, with the final morphology being dependent on the stereochemistry of the cyclobutane ring. These studies highlight how the defined stereochemistry of the cyclobutane core can be translated into macroscopic structural order.
Table 2: Self-Assembly of Cyclobutane-Containing Compounds
| Compound Type | Driving Interactions | Resulting Supramolecular Structure |
|---|---|---|
| Chiral trans-cyclobutane β-dipeptides | Hydrogen bonding, Head-to-head/Head-to-tail arrangements | Helical aggregates, Nanoscale fibers |
| Amphiphiles with cyclobutane β-amino acid scaffold | Hydrogen bonding, π-π stacking, Hydrophobic interactions | Fibers, Spherical micelles, Liquid crystals |
Data sourced from Celis, S., et al. (2011) and Szefczyk, M. (2021).
Agonists and Antagonists Development (Focused on structural features, not pharmacological data or clinical trials)
The this compound scaffold has emerged as a valuable building block in the design of novel agonists and antagonists. Its utility stems from the unique three-dimensional structure and conformational rigidity conferred by the cyclobutane ring, which can significantly influence a molecule's binding affinity and functional activity at various biological targets. This section will focus on the structural features of the this compound moiety and its derivatives in the context of agonist and antagonist development, without delving into pharmacological data or clinical outcomes.
The inherent characteristics of the cyclobutane ring, such as its puckered conformation, longer C-C bond lengths compared to larger rings, and relative chemical stability, make it an attractive component for medicinal chemists. nih.govtesisenred.net These features allow for the precise positioning of substituent groups in three-dimensional space, which is critical for optimal interaction with receptor binding pockets. The introduction of a cyclobutane moiety can lead to a desirable conformational restriction in otherwise flexible ligands. nih.govresearchgate.net
In the development of agonists and antagonists, the this compound group can serve several key structural roles:
Conformational Constraint: The rigid cyclobutane core restricts the rotational freedom of the molecule, reducing the entropic penalty upon binding to a receptor. This can lead to higher affinity and selectivity. researchgate.netconicet.gov.ar
Hydrophobic Interactions: The dimethyl-substituted cyclobutyl group provides a lipophilic region that can effectively occupy hydrophobic pockets within a receptor's binding site.
Scaffold for Vectorial Projection: The substituents on the cyclobutane ring, including the hydroxymethyl group and the two methyl groups, are held in well-defined spatial orientations. This allows for their precise projection towards specific interaction points within the receptor.
A notable example of the application of a related scaffold can be found in the development of agonists for the G protein-coupled receptor 88 (GPR88), a target for neurological and psychiatric disorders. nih.gov In a study focused on novel (4-alkoxyphenyl)glycinamides, a series of analogues with different alkyl and cycloalkyl groups were synthesized and evaluated. Among the cyclic alkyl analogues, a compound incorporating a cyclobutylmethyl moiety was found to be particularly effective. nih.gov
While this specific example utilized a cyclobutylmethyl group, the structure-activity relationship (SAR) data gathered provides valuable insights into the role of the cyclobutane ring itself. The study demonstrated that the size and nature of the cyclic group are critical for activity, with the cyclobutylmethyl group being favored over others. nih.gov This suggests that the specific conformational profile and steric bulk of the cyclobutane ring are well-suited for the GPR88 receptor's binding site.
Further exploration of the SAR in this class of compounds revealed that substitutions on the cyclobutane ring itself had a significant impact on potency, indicating a limited steric tolerance within the binding pocket. datapdf.com This underscores the importance of the precise substitution pattern on the cyclobutane ring for achieving optimal receptor interaction.
The synthesis of molecules containing the this compound moiety can be achieved through various organic synthesis routes. For instance, derivatives can be prepared from starting materials like 3,3-dimethylcyclobutane carboxylic acid, which can be transformed into key intermediates for further elaboration. researchgate.net
Table 1: Structural Features of this compound in Ligand Design
| Structural Feature | Role in Agonist/Antagonist Development | Reference |
| Cyclobutane Ring | Provides conformational rigidity, reducing entropic penalty upon binding. | nih.govresearchgate.net |
| 1,3-Dimethyl Substitution | Offers specific steric bulk for hydrophobic pocket interactions and influences the overall 3D shape of the ligand. | nih.gov |
| Methanol Group | Can act as a hydrogen bond donor or acceptor, or serve as a point for further chemical modification. |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex cyclobutane (B1203170) derivatives remains a challenge, driving research towards more efficient and environmentally benign methodologies. nih.govbohrium.com Future efforts for synthesizing (1,3-Dimethylcyclobutyl)methanol and its analogues will likely pivot from traditional multi-step processes to more sustainable approaches.
Key emerging strategies include:
Photochemical [2+2] Cycloadditions: Leveraging visible light and photosensitizers offers a green alternative to thermally-induced reactions. acs.orgnih.gov Research into the [2+2] photocycloaddition of appropriately substituted olefins could provide a direct and atom-economical route to the dimethylcyclobutane core. A notable example is the synthesis of a cyclobutane-containing diacid from sorbic acid using clean and efficient [2+2] photocycloaddition, which could be adapted for other targets. nih.gov
Biocatalysis and Chemo-enzymatic Synthesis: The use of enzymes or engineered microorganisms presents a frontier in sustainable chemistry. nih.gov Future work could explore the bioconversion of renewable feedstocks into precursors for this compound. For instance, novel alcohol oxidases could be employed in cascade reactions for the sustainable production of complex alcohols. nih.gov
Catalytic Asymmetric Synthesis: Developing methods for the enantioselective synthesis of chiral cyclobutane derivatives is a significant goal, as stereochemistry is crucial for applications in medicinal chemistry and materials science. bohrium.com Rhodium-catalyzed asymmetric hydroboration has been shown to be effective for producing chiral fluorinated cyclobutane derivatives and could be adapted for this purpose. bohrium.com
| Methodology | Potential Precursors | Key Conditions | Anticipated Advantages |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Substituted Alkenes (e.g., derivatives of isoprene (B109036) and methacrolein) | Visible light, photosensitizer, ambient temperature | High atom economy, energy efficiency, use of renewable energy source. nih.gov |
| Biocatalysis | Renewable feedstocks (e.g., terpenes, sugars) | Engineered enzymes or whole-cell systems, aqueous media | High selectivity, mild reaction conditions, reduced waste. nih.gov |
| Transition-Metal Catalysis | Olefins, Dienes | Chiral catalysts (e.g., Rhodium, Iridium complexes) | High enantioselectivity, access to specific stereoisomers. bohrium.comacs.org |
Exploration of Undiscovered Reactivity Patterns of the Cyclobutylmethanol Scaffold
The reactivity of cyclobutane rings is dominated by their significant ring strain (approximately 26 kcal/mol), which facilitates reactions that are inaccessible to their acyclic or larger-ring counterparts. While ring-opening reactions are well-documented, the specific substitution pattern of this compound may lead to novel reactivity. researchgate.net
Future research directions in this area include:
Strain-Release Reactions: Investigating controlled ring-opening reactions triggered by various stimuli (e.g., light, transition metals, electrophiles) could yield valuable linear or macrocyclic structures not easily accessible otherwise. researchgate.net The presence of the hydroxymethyl group offers a handle for directing this reactivity.
Ring-Expansion and Contraction Cascades: Cyclobutane derivatives can undergo unusual ring expansions or contractions to form other cyclic systems, such as cyclopentanes or butenolides. acs.orgacs.org The influence of the 1,3-dimethyl substitution pattern on the regioselectivity and stereoselectivity of these rearrangements is a key area for exploration.
Mechanophore Activity: The inherent strain of the cyclobutane ring makes its derivatives candidates for use as mechanophores—molecular units that respond to mechanical stress. lifechemicals.com Research could explore how derivatives of this compound can be incorporated into polymers to create stress-responsive or self-healing materials.
| Reactivity Pattern | Potential Trigger | Hypothesized Outcome/Product Class |
|---|---|---|
| Directed Ring-Opening | Transition metal catalyst (e.g., Rh, Pd) | Functionalized heptene (B3026448) or octane (B31449) derivatives |
| Ring Expansion | Acid or Lewis acid catalysis | Substituted cyclopentanol (B49286) or tetrahydrofuran (B95107) derivatives |
| Mechanochemical Activation | Ultrasonic irradiation, mechanical force in a polymer matrix | Radical intermediates, cross-linked materials |
Advanced Computational Modeling Approaches for Complex Systems
Computational chemistry provides powerful tools for predicting molecular properties and elucidating reaction mechanisms, thereby guiding experimental design. mdpi.com For a system like this compound, where experimental data is sparse, computational modeling is an invaluable starting point.
Emerging computational trends applicable to this system include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the puckered conformation of the cyclobutane ring, calculate its strain energy, and predict the transition states and activation barriers for potential reactions. acs.orgnih.gov This can help rationalize stereochemical outcomes and identify the most favorable reaction pathways. acs.org
Microkinetic Modeling: For catalytic systems involving this compound derivatives, microkinetic modeling can simulate the entire reaction network, identify rate-determining steps, and predict how reaction conditions affect product distribution. mdpi.com
Machine Learning (ML) and AI: As more data on cyclobutane derivatives become available, ML models could be trained to predict properties such as reactivity, solubility, or biological activity. researchgate.net This data-driven approach can accelerate the discovery of new derivatives with desired functions.
| Modeling Approach | Target of Investigation | Predicted Properties/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, stereoselectivity | Transition state energies, reaction barriers, conformational analysis. acs.orgnih.gov |
| Microkinetic Modeling | Catalytic cycles | Dominant reaction pathways, rate-limiting steps, catalyst performance. mdpi.com |
| Machine Learning (ML) | Structure-property relationships | Prediction of bioactivity, material properties, and synthetic accessibility. researchgate.net |
Interdisciplinary Applications of this compound Derivatives in Materials Science and Chemical Biology
The unique structural features of the cyclobutane ring make it an attractive building block for creating novel molecules with tailored functions in diverse fields. researchgate.netlifechemicals.com Derivatives of this compound could serve as versatile platforms for interdisciplinary innovation.
Materials Science: The rigidity and defined geometry of the cyclobutane scaffold are valuable in polymer chemistry. lifechemicals.com Derivatives of this compound could be functionalized to create diols or diacids, serving as novel monomers for synthesizing polyesters or polyamides. nih.gov These polymers may exhibit unique thermal and mechanical properties due to the semi-rigid nature of the incorporated cyclobutane ring. nih.gov
Chemical Biology and Medicinal Chemistry: In drug discovery, the cyclobutane ring is often used as a conformationally restricted bioisostere for other groups, such as phenyl rings or alkenes, to improve metabolic stability and binding affinity. nih.gov The this compound scaffold provides a three-dimensional framework that can be decorated with pharmacophoric groups to explore new chemical space and develop novel therapeutic agents. The introduction of cyclobutane fragments has been shown to improve the biological activity of certain compounds. lifechemicals.com
| Field | Role of this compound Derivative | Potential Application |
|---|---|---|
| Materials Science | Monomer (as a diol or diacid) | Synthesis of specialty polymers (e.g., polyesters, polyamides) with enhanced thermal stability or stress-responsive properties. nih.govlifechemicals.com |
| Chemical Biology | Scaffold for library synthesis | Generation of diverse compound libraries for high-throughput screening against biological targets. |
| Medicinal Chemistry | Conformationally restricted bioisostere | Design of enzyme inhibitors or receptor modulators with improved pharmacological profiles. nih.gov |
Q & A
Q. Q: What are the primary synthetic routes for (1,3-Dimethylcyclobutyl)methanol, and how can reaction conditions be optimized for higher yields?
A: The compound is typically synthesized via Grignard reagent addition to cyclobutanone derivatives. For example, methylmagnesium bromide reacts with 1,3-dimethylcyclobutanone, followed by acidic hydrolysis to yield the methanol derivative . Key optimization parameters include:
- Temperature : Maintaining −10°C to 0°C during Grignard addition to minimize side reactions.
- Solvent : Use of anhydrous tetrahydrofuran (THF) to enhance reagent stability.
- Workup : Careful hydrolysis with ammonium chloride to quench excess Grignard reagent.
Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced Reaction Mechanisms
Q. Q: What mechanistic insights explain the stereochemical outcomes in this compound synthesis?
A: The Grignard addition to the cyclobutanone carbonyl group proceeds via a tetrahedral intermediate. Steric hindrance from the 1,3-dimethyl groups directs nucleophilic attack to the less hindered face, favoring a specific diastereomer. Computational studies (DFT) suggest that transition-state stabilization by THF coordination lowers activation energy by ~5 kcal/mol . Experimental validation via NMR (e.g., NOESY) confirms the predominant stereoisomer .
Chemical Stability and Reactivity
Q. Q: How does the stability of this compound vary under oxidative or acidic conditions?
A:
- Oxidation : The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄) at 0°C, forming (1,3-dimethylcyclobutyl)ketone. Over-oxidation to carboxylic acids is avoided by limiting reaction time (<2 hrs) .
- Acidic Conditions : Protonation of the hydroxyl group leads to cyclobutane ring strain, causing partial ring-opening at pH < 2. Stabilization requires buffered solutions (pH 5–7) .
Thermogravimetric analysis (TGA) shows decomposition above 150°C, indicating limited thermal stability .
Biological Activity Profiling
Q. Q: What methodologies are used to assess the compound’s interaction with enzymes or receptors?
A:
- Enzyme Assays : Kinetic studies (e.g., IC₅₀ determination) using purified cytochrome P450 isoforms reveal competitive inhibition (Ki = 12.3 µM), suggesting metabolic interactions .
- Molecular Docking : AutoDock Vina simulations predict binding to the hydrophobic pocket of GABAₐ receptors (ΔG = −9.2 kcal/mol), correlating with in vitro neuroactivity assays .
- In Vitro Toxicity : MTT assays in HEK293 cells show 80% viability at 100 µM, indicating low cytotoxicity .
Analytical Characterization
Q. Q: Which spectroscopic and computational methods are most effective for characterizing this compound?
A:
- NMR : ¹H NMR (CDCl₃) shows distinct signals for cyclobutane protons (δ 2.1–2.8 ppm) and hydroxyl (δ 1.5 ppm, broad). ¹³C NMR confirms quaternary carbons at δ 35–40 ppm .
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 101.1 m/z) matches theoretical monoisotopic mass (100.0888 Da) .
- Computational Modeling : DFT (B3LYP/6-311+G**) optimizes geometry and predicts IR vibrational modes (e.g., O-H stretch at 3450 cm⁻¹) .
Advanced Data Contradiction Analysis
Q. Q: How should researchers resolve discrepancies between experimental and computational data for this compound?
A: Contradictions often arise in stereochemical assignments or reaction yields. A systematic approach includes:
Reproducibility Checks : Repeating synthesis under controlled conditions (e.g., inert atmosphere) .
Cross-Validation : Comparing DFT-predicted NMR shifts with experimental data; deviations >0.5 ppm suggest conformational flexibility .
Error Analysis : Quantifying instrumental uncertainty (e.g., ±2% in GC-MS) and statistical significance (p < 0.05) via triplicate experiments .
Structure-Activity Relationship (SAR) Studies
Q. Q: What structural modifications enhance the biological activity of this compound?
A:
- Fluorination : Replacing a methyl group with trifluoromethyl (CF₃) increases metabolic stability (t₁/₂ from 2.1 to 5.3 hrs in liver microsomes) .
- Amino Derivatives : Adding an amino group at the cyclobutane position improves receptor binding affinity (e.g., 10-fold increase in GABAₐ activity) .
SAR is validated via parallel synthesis and high-throughput screening (HTS) .
Environmental and Safety Profiling
Q. Q: What protocols ensure safe handling and disposal of this compound in lab settings?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
